5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound characterized by its bromine, fluorine, sulfur, and nitrogen atoms. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring structure. The presence of various functional groups makes it a versatile molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Bromination of the corresponding pyrimidine derivative.
Amination: Introduction of the fluorophenyl group through nucleophilic substitution reactions.
Thiolation: Addition of the methylsulfanyl group via thiolation reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving:
Starting Materials: The synthesis begins with readily available starting materials such as pyrimidine derivatives.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions, including brominating agents, fluorinating agents, and thiolating agents.
Purification: The final product is purified through crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Derivatives with various functional groups replacing bromine or fluorine.
Chemistry:
Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalyst: It can act as a catalyst or ligand in various chemical reactions.
Biology:
Biological Probes: Used as a probe in biological studies to understand molecular interactions.
Enzyme Inhibitors: Potential inhibitors for specific enzymes in biochemical pathways.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Anticancer Agents: Studied for its efficacy in cancer treatment.
Industry:
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes, receptors, and other biomolecules.
Pathways Involved: The compound may modulate signaling pathways, leading to biological effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
5-bromo-N-(2-fluorophenyl)-2-furamide: Similar structure but with a furan ring instead of pyrimidine.
N-(5-Bromo-2-fluorophenyl)acetamide: Similar fluorophenyl group but with an acetamide group instead of pyrimidine.
Uniqueness:
The presence of the pyrimidine ring and the specific arrangement of functional groups make this compound unique compared to its analogs
This comprehensive overview provides a detailed understanding of 5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-N-(2-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3OS/c1-19-12-15-6-7(13)10(17-12)11(18)16-9-5-3-2-4-8(9)14/h2-6H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGZRXFWMZHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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